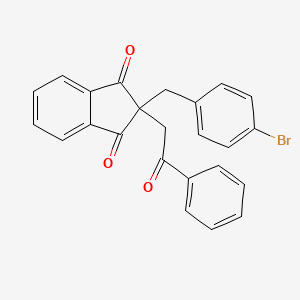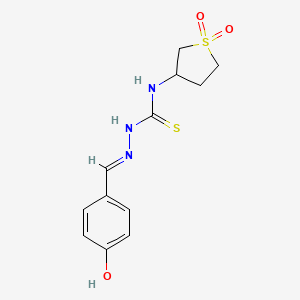
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It belongs to the class of indandione derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that it may exert its antimicrobial activity by inhibiting the growth and proliferation of bacterial cells. It may also induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. Moreover, it may exhibit anti-inflammatory and antioxidant activities by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacterial cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments include its potential antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. Moreover, it is relatively easy to synthesize and can be obtained in high yields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
将来の方向性
There are several future directions for research on 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. Firstly, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Secondly, its potential applications in the field of medicine, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, need to be further explored. Thirdly, its potential toxicity and safety need to be assessed. Finally, its potential use as a lead compound for the development of new drugs needs to be investigated.
合成法
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been synthesized using different methods, including the one-pot synthesis method, the Knoevenagel condensation reaction, and the microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 4-bromobenzaldehyde, 2-oxo-2-phenylacetic acid, and indane-1,3-dione in the presence of piperidine and acetic anhydride. The Knoevenagel condensation reaction involves the reaction of 4-bromobenzaldehyde and 2-oxo-2-phenylacetic acid in the presence of piperidine and acetic anhydride, followed by the reaction with indane-1,3-dione. The microwave-assisted synthesis method involves the reaction of 4-bromobenzaldehyde, 2-oxo-2-phenylacetic acid, and indane-1,3-dione in the presence of piperidine and acetic anhydride under microwave irradiation.
科学的研究の応用
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been studied for its potential applications in the field of medicine. It has been shown to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been studied for its potential anticancer activity and has been shown to induce apoptosis in cancer cells. Moreover, it has been studied for its potential anti-inflammatory and antioxidant activities.
特性
IUPAC Name |
2-[(4-bromophenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO3/c25-18-12-10-16(11-13-18)14-24(15-21(26)17-6-2-1-3-7-17)22(27)19-8-4-5-9-20(19)23(24)28/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMXCOYWQPHWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5-methyl-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6111241.png)
![5-(2-methoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6111260.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6111277.png)

![(3-methoxyphenyl)[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanone](/img/structure/B6111290.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl (4-oxo-3(4H)-quinazolinyl)acetate](/img/structure/B6111292.png)
![6-({[2,5-diethoxy-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6111300.png)
![2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6111308.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6111323.png)
![3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole](/img/structure/B6111331.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6111336.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6111337.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B6111341.png)
![1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6111343.png)